molecular formula C8H14O3 B8308362 3-Acetyl-hexanoic acid

3-Acetyl-hexanoic acid

Cat. No. B8308362
M. Wt: 158.19 g/mol
InChI Key: SZZNYPZYDQZGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351826B2

Procedure details

To 35 g of 2-acetyl-2-propyl-succinic acid diethyl ester, is added concentrated HCl (200 ml). The mixture is refluxed (oil bath 105° C.) overnight and to it is added brine (100 ml). The mixture is extracted with EtOAc (4×150 ml) and the combined extracts are extracted with 2N aqueous NaOH solution (4×100 ml). The NaOH solution is then cooled to 0° C. and acidified with concentrated HCl. The mixture is extracted with EtOAc (4×200 ml) and the combined extracts are washed with brine (200 ml), dried (Na2SO4) and evaporated in vacuo, which provides the title product as a yellow oil.
Name
2-acetyl-2-propyl-succinic acid diethyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[C:5]([C:15](=[O:17])[CH3:16])([CH2:12][CH2:13][CH3:14])[CH2:6][C:7]([O:9]CC)=[O:8])C.Cl>[Cl-].[Na+].O>[C:15]([CH:5]([CH2:12][CH2:13][CH3:14])[CH2:6][C:7]([OH:9])=[O:8])(=[O:17])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
2-acetyl-2-propyl-succinic acid diethyl ester
Quantity
35 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)OCC)(CCC)C(C)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Two
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (4×150 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined extracts are extracted with 2N aqueous NaOH solution (4×100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The NaOH solution is then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (4×200 ml)
WASH
Type
WASH
Details
the combined extracts are washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo, which

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(CC(=O)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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